molecular formula C13H13NO2 B6263363 4-hydroxy-1-(isoquinolin-5-yl)butan-1-one CAS No. 1699519-62-4

4-hydroxy-1-(isoquinolin-5-yl)butan-1-one

Cat. No.: B6263363
CAS No.: 1699519-62-4
M. Wt: 215.2
InChI Key:
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Description

4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-1-(isoquinolin-5-yl)butan-1-one can be achieved through multi-component reactions. One common method involves the reaction of 2,7-naphthalenediol, an aldehyde, and ammonium carboxylate in ethanol under reflux conditions . This method is advantageous due to its short reaction times, high yields, and the absence of a catalyst .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(isoquinolin-5-yl)butan-1-one involves its interaction with various molecular targets. The isoquinoline moiety is known to interact with enzymes and receptors, potentially inhibiting bacterial growth or inducing apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with DNA synthesis or protein function in microbial and cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

1699519-62-4

Molecular Formula

C13H13NO2

Molecular Weight

215.2

Purity

91

Origin of Product

United States

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